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Abstract

The Voltage-Dependent Anion Channel 1 (VDACL1) is a critical protein of the outer
mitochondrial membrane, regulating the flux of ions and metabolites between the mitochondria
and the cytosol. Its oligomerization is a key event in the initiation of mitochondria-mediated
apoptosis and other forms of programmed cell death, such as ferroptosis. NSC15364 has been
identified as an inhibitor of VDACL1 oligomerization, presenting a promising therapeutic avenue
for diseases characterized by excessive cell death. This technical guide provides a
comprehensive overview of the current knowledge regarding the NSC15364-VDAC1
interaction, details the putative binding regions based on known VDACL1 oligomerization
interfaces, and offers detailed experimental protocols for researchers to further investigate this
interaction. While the precise binding site of NSC15364 on VDAC1 has not been empirically
determined, this guide furnishes the necessary background and methodologies to facilitate its
discovery and characterization.

Introduction to VDAC1 and NSC15364

The Voltage-Dependent Anion Channel 1 (VDACL1) is the most abundant protein in the outer
mitochondrial membrane, forming a (3-barrel structure with 19 (3-strands. It plays a pivotal role
in cellular metabolism by controlling the passage of ATP, ADP, pyruvate, and other metabolites.
Beyond its metabolic functions, VDAC1 is a central player in programmed cell death. In
response to apoptotic stimuli, VDAC1 monomers are thought to oligomerize, forming a large

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1267512?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

pore sufficient for the release of pro-apoptotic factors like cytochrome c from the mitochondrial
intermembrane space into the cytosol.

NSC15364 is a small molecule that has been shown to inhibit VDACL1 oligomerization. By
preventing this crucial step in the apoptotic cascade, NSC15364 can protect cells from death.
Recent studies have demonstrated its efficacy in cellular models of ferroptosis, a form of iron-
dependent cell death, as well as in models of Alzheimer's disease where it appears to mitigate
neuronal cell death[1]. While its protective effects are documented, the direct biophysical
interaction and the specific binding site on VDAC1 remain to be fully elucidated.

Putative Binding Site: The VDAC1 Oligomerization
Interface

In the absence of a co-crystal structure of VDAC1 and NSC15364, the most probable binding
site for an oligomerization inhibitor is the protein-protein interface formed during VDAC1
dimerization and higher-order oligomerization. Structural and mutagenesis studies have
identified several key regions involved in this process.

Computational and experimental data suggest that VDAC1 dimers are formed through
interactions involving several of its B-strands. Specifically, B-strands 1, 2, and 19 have been
identified as a primary contact site for dimerization[1]. A second potential interface involves 3-
strands 16 and 17[1]. Upon induction of apoptosis, it is proposed that VDACL1 undergoes
conformational changes that facilitate the assembly of dimers into higher oligomeric states,
which may also involve (3-strand 8[1]. Therefore, it is highly probable that NSC15364 exerts its
inhibitory effect by binding to one or more of these (-strands, sterically hindering the protein-
protein interactions necessary for oligomer formation.

Quantitative Data

To date, the direct binding affinity (e.g., Kd) of NSC15364 to purified VDAC1 has not been
published. The available quantitative data pertains to the concentrations of NSC15364 required
to elicit a biological response in cellular assays, which is an indirect measure of its interaction
with the VDAC1-mediated pathway.
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Parameter Cell Line Assay Concentration Reference
Inhibition of H1299 (Lung Cell Viability

. . 100 pM [2]
Ferroptosis Carcinoma) (MTT)
Inhibition of MDA-MB-231 Cell Viability

_ 100 pM [3]
Ferroptosis (Breast Cancer) (MTT)
Inhibition of HEYAS8 (Ovarian Cell Viability

_ 100 pM [3]
Ferroptosis Cancer) (MTT)
Inhibition of

H1299 (Lung

VDAC1 Western Blot 100 uM

] o Carcinoma)
Oligomerization

Table 1: Cellular Efficacy of NSC15364 in VDAC1-Mediated Processes. This table summarizes
the effective concentrations of NSC15364 observed in various cell-based assays. These values
represent the concentration required to inhibit a cellular process and are not a direct measure
of binding affinity to VDACL.

Biophysical

Value Method Reference

Parameter

Dissociation Constant

Not Reported
(Kd)

IC50 (Direct Binding) Not Reported

Stoichiometry (n) Not Reported

Table 2: Status of Direct Binding Data for the NSC15364-VDACL1 Interaction. This table
highlights the current lack of published biophysical data characterizing the direct interaction
between NSC15364 and VDACI1.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of NSC15364 in Inhibiting
Ferroptosis
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The following diagram illustrates the proposed signaling pathway where NSC15364 inhibits
VDACL1 oligomerization, thereby preventing mitochondrial reactive oxygen species (ROS)
production and subsequent ferroptosis.

Proposed Mechanism of NSC15364 in Ferroptosis Inhibition

Mitochondrial Outer Membrane

VDAC1 Monomer NSC15364

Induces VDAC1 Oligomer

Cellular Events

Ferroptosis Inducer Mitochondrial ROS
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Lipid Peroxidation

Ferroptosis

Click to download full resolution via product page

Caption: NSC15364 inhibits VDAC1 oligomerization, a key step in ferroptosis.
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Experimental Workflow for Characterizing NSC15364-
VDACI1 Interaction

This workflow outlines the logical progression of experiments to fully characterize the binding of

NSC15364 to VDACL.
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Workflow for NSC15364-VDAC1 Interaction Characterization
Protein & Compound Preparation

1. Purify & Reconstitute 2. Prepare NSC15364
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3. Thermal Shift Assay (TSA)
(Initial Screen for Binding)
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(Kinetics: kon, koff, Kd) (Thermodynamics: Kd, AH, AS, n)

Binding Site Id

6. Computational Docking

(Predict Binding Pose) Test Mutants
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7. Site-Directed Mutagenesis
(Validate Binding Site)

Functional Validation

8. In Vitro Oligomerization Assay
(Confirm Inhibition)

Click to download full resolution via product page

Caption: A logical workflow for characterizing the NSC15364-VDAC1 interaction.
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Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments to
characterize the NSC15364-VDACLI interaction. These are intended as a starting point and
may require optimization.

VDAC1 Expression, Purification, and Reconstitution

This protocol is adapted for the expression of VDACL in E. coli and its subsequent purification
and reconstitution into a detergent-stabilized form suitable for biophysical assays.

Materials:

E. coli BL21(DE3) cells transformed with a VDAC1 expression vector (e.g., pET vector with
an N-terminal His-tag).

e Luria-Bertani (LB) medium and appropriate antibiotic.

* Isopropyl 3-D-1-thiogalactopyranoside (IPTG).

o Lysis Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1
mM PMSF, 1 mg/mL lysozyme.

o Wash Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100.

 Elution Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole, 0.1% Triton X-100.

 Dialysis Buffer: 20 mM HEPES pH 7.4, 150 mM NacCl, 0.05% Lauryldimethylamine N-oxide
(LDAO).

Ni-NTA affinity chromatography column.

Procedure:

o Expression: Inoculate a culture of transformed E. coli and grow at 37°C to an OD600 of 0.6-
0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at
30°C.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cell Lysis: Harvest cells by centrifugation, resuspend in Lysis Buffer, and lyse by sonication

on ice.

Purification: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a pre-
equilibrated Ni-NTA column.

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-
specifically bound proteins.

Elution: Elute VDAC1 with Elution Buffer.

Reconstitution: Exchange the detergent by dialysis against Dialysis Buffer at 4°C overnight.
The choice of detergent is critical for maintaining VDAC1 stability and function. LDAO is a
common choice.

Concentration and Purity Check: Concentrate the purified VDAC1 using a centrifugal filter
device. Assess purity by SDS-PAGE and concentration by a BCA assay or UV spectroscopy.

Thermal Shift Assay (TSA) | Differential Scanning
Fluorimetry (DSF)

TSA is a high-throughput method to screen for direct binding by measuring the change in a

protein's melting temperature (Tm) upon ligand binding.

Materials:

Purified, reconstituted VDACL1.

NSC15364 stock solution in DMSO.

SYPRO Orange dye (5000x stock in DMSO).

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NacCl, 0.05% LDAO).

Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Reaction Setup: In a 96-well PCR plate, prepare reactions containing 2-5 uM VDAC1, a final
concentration of 5x SYPRO Orange dye, and varying concentrations of NSC15364 (e.g., O-
100 pM). Include a DMSO control.

Melt Curve: Place the plate in a real-time PCR machine. Program the instrument to ramp the
temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring
fluorescence.

Data Analysis: The Tm is the temperature at which 50% of the protein is unfolded,
corresponding to the midpoint of the sigmoidal melting curve. A significant shift in Tm (ATm)
in the presence of NSC15364 compared to the DMSO control indicates direct binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics (kon, koff) and affinity (Kd) of a small
molecule-protein interaction in real-time.

Materials:

SPR instrument (e.g., Biacore).

Sensor chip (e.g., CM5 or a chip suitable for membrane proteins).
Purified, reconstituted VDACL1.

NSC15364.

Running Buffer: 20 mM HEPES pH 7.4, 150 mM NacCl, 0.05% LDAO.
Immobilization reagents (e.g., EDC/NHS).

Procedure:

e Immobilization: Immobilize VDAC1 onto the sensor chip surface. For membrane proteins,
this can be achieved by direct amine coupling or by capturing VDAC1 reconstituted into
liposomes on a lipid-coated surface (e.g., L1 chip).
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» Binding Analysis: Inject a series of concentrations of NSC15364 over the immobilized
VDACL1 surface. A reference flow cell without VDAC1 should be used for background
subtraction.

o Data Collection: Monitor the change in the refractive index (measured in Response Units,
RU) in real-time during the association and dissociation phases.

o Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir)
to determine the association rate constant (kon), dissociation rate constant (koff), and the
equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a
complete thermodynamic profile of the interaction (Kd, AH, AS, and stoichiometry n).

Materials:

Isothermal titration calorimeter.

Purified, reconstituted VDACL1.

NSC15364.

Dialysis Buffer (from VDACL1 purification).
Procedure:

o Sample Preparation: Dialyze the purified VDACL1 extensively against the final ITC buffer.
Dissolve NSC15364 in the same final dialysis buffer to avoid heat of dilution effects.

e ITC Experiment: Load the VDAC1 solution (e.g., 10-20 uM) into the sample cell and the
NSC15364 solution (e.g., 100-200 uM) into the injection syringe.

« Titration: Perform a series of small injections of NSC15364 into the VDAC1 solution while
monitoring the heat change.
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» Data Analysis: Integrate the heat peaks from each injection and plot them against the molar
ratio of NSC15364 to VDACL. Fit the resulting isotherm to a binding model to determine the
Kd, enthalpy change (AH), and stoichiometry (n). The entropy change (AS) can then be
calculated.

Computational Docking

Molecular docking can predict the preferred binding pose of NSC15364 on the VDAC1
structure, providing a hypothesis for the binding site that can be tested experimentally.

Software:

e Molecular modeling software (e.g., AutoDock, Schrédinger Maestro, MOE).

e VDACIL structure file (PDB ID: 2JK4 for human VDAC1, 3EMN for mouse VDAC1).
e NSC15364 structure file (SDF or MOL2 format).

Procedure:

e Protein and Ligand Preparation: Prepare the VDACL structure by adding hydrogens,
assigning partial charges, and defining the receptor grid. Prepare the NSC15364 structure by
generating its 3D coordinates and assigning charges.

e Docking: Define the search space on the VDAC1 structure. This can be a blind docking of
the entire protein surface or a targeted docking focused on the putative oligomerization
interfaces (B-strands 1, 2, 16, 17, 19).

o Pose Analysis: Analyze the resulting binding poses based on their predicted binding energy
and clustering. The most favorable poses will suggest key interacting residues.

o Hypothesis Generation: Use the best docking poses to generate hypotheses about the
specific amino acid residues in VDACL1 that are critical for binding NSC15364. These
hypotheses can then be tested by site-directed mutagenesis.

Conclusion
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NSC15364 is a valuable tool compound for studying the role of VDACL1 oligomerization in
various cellular processes, including apoptosis and ferroptosis. While its mechanism of action
is attributed to the inhibition of VDACL1 oligomerization, the precise binding site and the
biophysical parameters of this interaction are yet to be determined. This guide provides a
framework for researchers to address these knowledge gaps. By utilizing the described
protocols for biophysical characterization and binding site mapping, the scientific community
can further elucidate the molecular details of how NSC15364 modulates VDAC1 function,
which will be crucial for the development of VDAC1-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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